molecular formula C23H21N5O3S B11424348 N-(furan-2-ylmethyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(furan-2-ylmethyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11424348
M. Wt: 447.5 g/mol
InChI Key: NXGCGKGHMSWDEF-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that features a furan ring, a benzenesulfonyl group, and a triazoloquinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, including the formation of the furan ring, the sulfonylation of the benzene ring, and the construction of the triazoloquinazoline core. Common reagents used in these reactions include furan-2-carboxaldehyde, isopropylbenzenesulfonyl chloride, and various catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the sulfonyl group can produce sulfides or thiols .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-3-[4-(METHYL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
  • N-[(THIOPHEN-2-YL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C23H21N5O3S/c1-15(2)16-9-11-18(12-10-16)32(29,30)23-22-25-21(24-14-17-6-5-13-31-17)19-7-3-4-8-20(19)28(22)27-26-23/h3-13,15H,14H2,1-2H3,(H,24,25)

InChI Key

NXGCGKGHMSWDEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CO5

Origin of Product

United States

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